3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
A study by Horie et al. (1989) explored the selective O-alkylation and dealkylation of flavonoids, leading to the synthesis of various dihydroxy-dimethoxyflavones, including compounds structurally similar to 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone. This research is significant for understanding the synthetic pathways and chemical behavior of such compounds (Horie, Kawamura, Tsukayama, & Yoshizaki, 1989).
Fukui et al. (1969) contributed to the field by detailing the synthesis of flavone derivatives, which includes methods that could be applicable to the synthesis of 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone (Fukui, Nakayama, & Harano, 1969).
Biological and Medicinal Research
In 2013, Jing et al. conducted a study on a flavone similar in structure to 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone. The research focused on the crystal structure and potential intramolecular interactions, which are crucial for understanding the biological activity and potential medicinal applications of such compounds (Jing, Fan, Fan, He, & Jia, 2013).
A 2014 study by Kim, Kim, and Han examined the metabolism of polymethoxyflavones by human intestinal bacteria, revealing insights into how such compounds, including those structurally similar to 3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone, are processed in the human body. This research could be pivotal for understanding the health implications and therapeutic potential of these flavones (Kim, Kim, & Han, 2014).
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(4-methoxy-3-phenylmethoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-28-18-9-8-15(10-19(18)30-13-14-6-4-3-5-7-14)23-24(29-2)22(27)21-17(26)11-16(25)12-20(21)31-23/h3-12,25-26H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEXDMDZYIHQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571766 | |
Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Benzyloxy-5,7-dihydroxy-3,4'-dimethoxyflavone | |
CAS RN |
62507-01-1 | |
Record name | 2-[3-(Benzyloxy)-4-methoxyphenyl]-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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